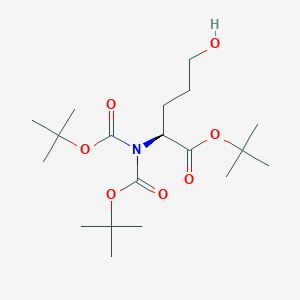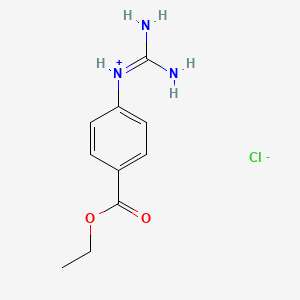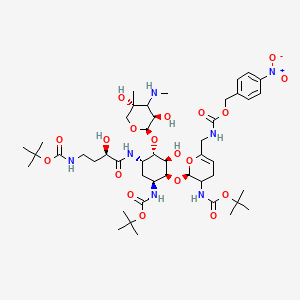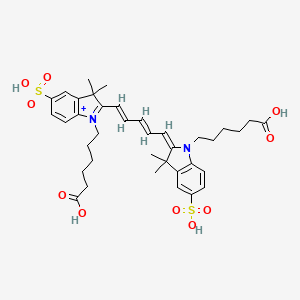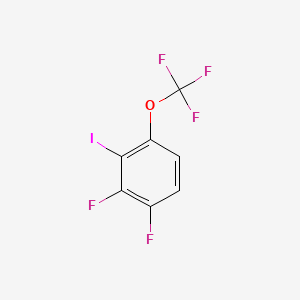
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a fluorinated benzene derivative. One common method includes the iodination of 1,2-difluoro-4-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the iodine atom, which can be readily substituted or coupled with other molecules. The presence of electron-withdrawing fluorine and trifluoromethoxy groups influences the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Difluoro-4-iodobenzene
- 1,3-Difluoro-4-iodobenzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
1,2-Difluoro-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of fluorine, iodine, and trifluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct electronic properties and reactivity patterns, making it particularly valuable in specialized synthetic applications .
Propiedades
Fórmula molecular |
C7H2F5IO |
|---|---|
Peso molecular |
323.99 g/mol |
Nombre IUPAC |
1,2-difluoro-3-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(6(13)5(3)9)14-7(10,11)12/h1-2H |
Clave InChI |
OKSAFDKSLKYAFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
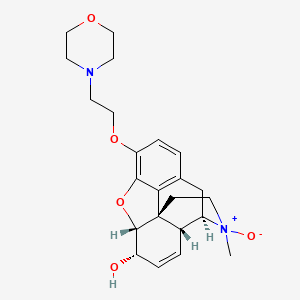
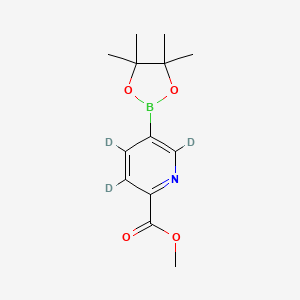

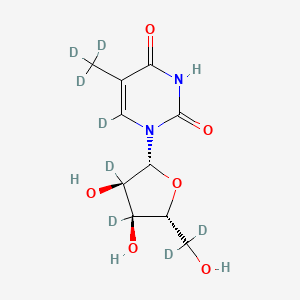
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)

